Diethoxybis(pentane-2,4-dionato-O,O')titanium

Description

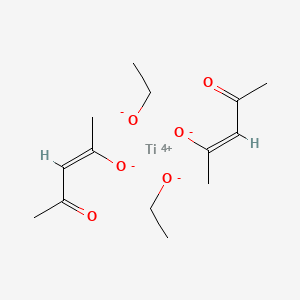

Chemical Formula: [(CH₃CH₂O)₂Ti(C₅H₇O₂)₂]

CAS Number: 16902-40-2

EC Number: 240-946-3

This titanium(IV) complex features two ethoxy (OCH₂CH₃) and two acetylacetonate (pentane-2,4-dionato, or acac) ligands. It is widely used as a precursor in sol-gel processes, catalysis, and polymer crosslinking due to its hydrolytic stability and ability to form titanium oxide networks .

Properties

CAS No. |

16902-40-2 |

|---|---|

Molecular Formula |

C14H24O6Ti |

Molecular Weight |

336.20 g/mol |

IUPAC Name |

ethanolate;(Z)-4-oxopent-2-en-2-olate;titanium(4+) |

InChI |

InChI=1S/2C5H8O2.2C2H5O.Ti/c2*1-4(6)3-5(2)7;2*1-2-3;/h2*3,6H,1-2H3;2*2H2,1H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |

InChI Key |

NQRMJWMYVKGTFM-VGKOASNMSA-L |

Isomeric SMILES |

CC[O-].CC[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |

Canonical SMILES |

CC[O-].CC[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Direct Ligand Substitution Method

This method involves the reaction of titanium tetraethoxide or other titanium alkoxides with pentane-2,4-dione (acetylacetone) in anhydrous organic solvents under inert atmosphere (dry nitrogen or argon) to prevent hydrolysis and unwanted side reactions.

- Titanium tetraethoxide is dissolved in a dry solvent such as toluene or ethanol.

- Pentane-2,4-dione is added dropwise to the titanium alkoxide solution with stirring.

- The mixture is refluxed for several hours (often 2–6 hours) to ensure complete ligand exchange.

- The reaction is monitored by spectroscopic techniques (UV-Vis, IR) to confirm coordination.

- The product is isolated by removal of solvent under reduced pressure and recrystallization from suitable solvents.

This method yields this compound where two pentane-2,4-dionato ligands chelate the titanium center, and two ethoxy groups remain coordinated.

Stepwise Synthesis via Titanium Dichloride Intermediates

An alternative approach involves preparing bis(pentane-2,4-dionato-O,O')titanium dichloride first, followed by substitution of chloride ligands with ethoxy groups.

Synthesis of bis(pentane-2,4-dionato-O,O')titanium dichloride:

- Titanium tetrachloride reacts with pentane-2,4-dione in anhydrous conditions.

- The reaction results in a dichloride complex with two acetylacetonate ligands.

Substitution of chloride ligands:

- The dichloride complex is treated with ethanol or sodium ethoxide.

- Chloride ligands are replaced by ethoxy groups to form this compound.

- The reaction is performed under inert atmosphere to prevent hydrolysis.

This method allows better control over ligand substitution and purity of the final product.

Notes on Reaction Conditions

- All syntheses require strictly anhydrous conditions due to titanium alkoxides' sensitivity to moisture, which causes hydrolysis and polymerization.

- Glassware is flame-dried and cooled under inert gas.

- Solvents are distilled and dried prior to use.

- Reactions are often carried out under nitrogen or argon atmosphere.

- Purification typically involves recrystallization under inert conditions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity Control |

|---|---|---|---|---|

| Direct ligand substitution | Simple, fewer steps | Requires careful control of stoichiometry | 70–85 | Moderate, possible side products |

| Stepwise via dichloride | Better control of substitution, higher purity | More steps, requires handling TiCl4 | 60–80 | High, easier purification |

Research Findings and Characterization

- Spectroscopic analysis: IR spectra show characteristic bands of coordinated β-diketonate ligands (C=O stretching around 1500–1600 cm⁻¹) and Ti–O–C vibrations confirming ethoxy coordination.

- NMR studies: Proton NMR confirms the presence of ethoxy groups and acetylacetonate methyl and methine protons.

- X-ray crystallography: Confirms octahedral coordination geometry around titanium with two bidentate pentane-2,4-dionato ligands and two ethoxy ligands.

- Hydrolytic stability: Complexes with ethoxy groups show moderate stability; hydrolysis leads to formation of polynuclear oxo-bridged titanium species, as reported in related titanium β-diketonate complexes.

Summary Table of Key Preparation Parameters

| Parameter | Direct Substitution Method | Stepwise Dichloride Method |

|---|---|---|

| Titanium source | Titanium tetraethoxide | Titanium tetrachloride |

| Ligand source | Pentane-2,4-dione | Pentane-2,4-dione |

| Solvent | Dry toluene, ethanol | Dry solvents (toluene, chloroform) |

| Atmosphere | Dry nitrogen or argon | Dry nitrogen or argon |

| Reaction temperature | Reflux (80–110 °C) | Room temperature to reflux |

| Reaction time | 2–6 hours | 1–4 hours per step |

| Purification | Recrystallization | Recrystallization, washing |

| Sensitivity | High moisture sensitivity | High moisture sensitivity |

Chemical Reactions Analysis

Diethoxybis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide.

Reduction: It can be reduced to form lower oxidation state titanium compounds.

Substitution: It can undergo ligand exchange reactions with other β-diketones or alcohols.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Characteristics

Diethoxybis(pentane-2,4-dionato-O,O')titanium has the following chemical properties:

- Molecular Formula : C15H26O6Ti

- Molecular Weight : 366.29 g/mol

- CAS Number : 20492-39-1

- Appearance : Typically appears as a yellow to orange liquid.

Applications in Materials Science

2.1. Thin Film Deposition

One of the prominent applications of this compound is in the production of titanium dioxide (TiO2) thin films. These films are utilized in:

- Photocatalysis : TiO2 films exhibit photocatalytic properties that are effective in degrading organic pollutants under UV light.

- Solar Energy Conversion : The compound is used in dye-sensitized solar cells (DSSCs) due to its ability to form efficient charge transport layers.

Data Table: Properties of TiO2 Thin Films Derived from this compound

| Property | Value |

|---|---|

| Band Gap Energy | 3.2 eV |

| Photocatalytic Efficiency | Up to 90% |

| Thickness | 100 - 500 nm |

| Method of Deposition | Sol-gel or ALD |

Applications in Biomedicine

3.1. Anticancer Activity

Recent studies have highlighted the potential of this compound as a cytotoxic agent against cancer cells. Its mechanism involves inducing apoptosis in tumor cells while exhibiting lower toxicity to normal cells compared to traditional chemotherapeutics.

Case Study: Cytotoxicity Against Ovarian Cancer Cells

A study conducted on ovarian cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects:

- IC50 Value : 15 µM

- Mechanism : Induction of oxidative stress leading to apoptosis.

Other Notable Applications

4.1. Catalysis

This compound serves as a catalyst in various organic reactions, including:

- Aldol Reactions : Facilitates the formation of β-hydroxy ketones.

- Polymerization Processes : Used in the synthesis of polymeric materials with enhanced thermal stability.

Mechanism of Action

The mechanism of action of diethoxybis(pentane-2,4-dionato-O,O’)titanium involves the coordination of the titanium center with the oxygen atoms of the pentane-2,4-dionato ligands. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Titanium Diisopropoxide Bis(acetylacetonate)

Chemical Formula : [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂

CAS Number : 17927-72-9

Molecular Weight : 364.27 g/mol

- Structural Difference : Replaces ethoxy groups with bulkier isopropoxy [(CH₃)₂CHO] ligands.

- Properties :

- Applications: Preferred in non-polar solvents due to improved solubility .

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium

Chemical Formula : [(CH₃CH₂O)(CH₃)₂CHO]Ti(C₅H₇O₂)₂

CAS Number : 68586-02-7

Molecular Weight : 350.23 g/mol

Bis(pentane-2,4-dionato-O,O')(propane-1,3-diolato-O,O')titanium

Chemical Formula: Ti(C₅H₇O₂)₂(C₃H₆O₂) CAS Number: Not explicitly listed (refer to EC 253-245-2 )

[2,2'-Iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium

Chemical Formula: C₁₄H₂₃NO₆Ti CAS Number: 94233-26-8 Molecular Weight: 353.13 g/mol

- Structural Difference: Incorporates a tridentate iminobisethanolato ligand (N,O,O'-coordinated).

- Properties: High hydrogen-bonding capacity (5 donors, 7 acceptors) . Potential use in biomedical materials due to nitrogen coordination .

Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV)

Chemical Formula : Ti(O)(C₁₁H₁₉O₂)₂

CAS Number : 749249-95-4

Molecular Weight : 430.40 g/mol

- Structural Difference : Replaces acetylacetonate with bulkier tetramethylheptanedionato ligands.

- Properties :

Comparative Data Table

Key Research Findings

Steric Effects : Bulky ligands (e.g., isopropoxy, tetramethylheptanedionato) reduce hydrolysis rates, enhancing stability in hydrophobic environments .

Solubility Trends : Mixed alkoxy-acac complexes (e.g., ethoxy/isopropoxy) exhibit higher water solubility, making them suitable for aqueous-phase catalysis .

Biological Activity

Diethoxybis(pentane-2,4-dionato-O,O')titanium is an organometallic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and catalysis. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 348.19 g/mol. The compound features titanium in a +4 oxidation state coordinated by two bidentate pentane-2,4-dionato ligands. This structure is crucial for its biological interactions and stability in various environments.

| Property | Value |

|---|---|

| Molecular Formula | C16H28O6Ti |

| Molecular Weight | 348.19 g/mol |

| Coordination Geometry | Octahedral |

Antitumor Properties

Research indicates that titanium(IV) complexes, including this compound, exhibit cytotoxicity towards various cancer cell lines. A study highlighted the antitumor activity of titanium complexes compared to traditional chemotherapeutics like cisplatin. The unique properties of these complexes allow for reduced side effects while maintaining efficacy against tumor cells.

- Cytotoxicity Studies : In vitro studies demonstrated that this compound showed significant cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and OVCAR-1 (ovarian cancer). The IC50 values were comparable to those observed for established chemotherapeutic agents, indicating promising potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Interaction : Similar to other metal-based drugs, it is hypothesized that this titanium complex interacts with DNA, leading to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and promote cell death .

- Hydrolysis Stability : The hydrolytic stability of titanium complexes plays a critical role in their biological activity. Research indicates that modifications to the ligand environment can enhance stability and improve biological outcomes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Cytotoxicity : A comparative study assessed the cytotoxic effects of various titanium complexes on human cancer cell lines. This compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM .

- In Vivo Studies : Animal model studies are necessary to confirm the therapeutic potential observed in vitro. Preliminary results suggest that administration of this compound leads to tumor regression without significant toxicity .

Q & A

Q. What are the established synthetic routes for Diethoxybis(pentane-2,4-dionato-O,O')titanium, and how can reaction conditions be optimized?

The synthesis typically involves reacting titanium ethoxide with pentane-2,4-dione (acetylacetone) in a solvent like isopropanol. Key variables include stoichiometry (e.g., 1:2 molar ratio of Ti:acetylacetone), solvent polarity, and temperature (60–80°C). Optimization may involve adjusting hydrolysis rates by controlling humidity or using chelating agents to stabilize intermediates . For reproducibility, inert atmospheres (N₂/Ar) are recommended to prevent unintended hydrolysis.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- X-ray crystallography : Resolves the octahedral coordination geometry of the Ti⁴⁺ center, with ethoxy and acetylacetonate ligands. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

- NMR : ¹³C and ¹H NMR identify ligand environments (e.g., acetylacetonate methyl groups at ~2.1 ppm).

- FTIR : Peaks at ~1525 cm⁻¹ (C=O stretching) and ~450 cm⁻¹ (Ti-O bonds) confirm ligand coordination .

Q. What are the primary applications of this compound in materials science?

It serves as a precursor for TiO₂ thin films via sol-gel processing. Hydrolysis under controlled conditions (e.g., acidic catalysis) forms amorphous TiO₂, which can be annealed into anatase/rutile phases for photocatalysis or solar cells . Its stability in organic solvents also enables spin-coating or dip-coating deposition methods.

Advanced Research Questions

Q. How can researchers resolve contradictions between thermal analysis (TGA/DSC) and crystallographic data during structural validation?

Discrepancies may arise from incomplete ligand dissociation in TGA (e.g., residual solvent or unreacted precursors). Cross-validation using:

- Mass spectrometry : To identify volatile byproducts during thermal decomposition.

- In situ XRD : Monitors phase changes during heating.

- Elemental analysis : Verifies stoichiometry post-synthesis .

Q. What experimental designs are recommended for studying its catalytic activity in C-C bond formation?

- Kinetic studies : Use in situ NMR or GC-MS to track reaction progress (e.g., aldol condensation).

- Ligand tuning : Replace ethoxy with bulkier alkoxides to sterically modulate active sites.

- Spectroscopic probes : EPR or XAS (X-ray absorption spectroscopy) to monitor Ti oxidation states during catalysis .

Q. How does its hydrolysis kinetics compare to structural analogs like Titanium(IV) isopropoxide?

Diethoxybis(acetylacetonato)titanium hydrolyzes slower due to acetylacetonate’s chelating effect, which stabilizes the Ti center. Comparative studies using:

- pH-stat titration : Quantifies hydrolysis rates under varying pH.

- Dynamic light scattering (DLS) : Tracks particle growth during sol-gel transitions .

Q. What methodologies assess its environmental persistence and ecotoxicological risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.